molecular formula C22H21FN4O4 B14934425 N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B14934425
M. Wt: 424.4 g/mol
InChI Key: OMHXPHONDLRBNZ-UHFFFAOYSA-N
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Description

N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic small molecule featuring a quinazolinone core fused with a pyrrolidine-3-carboxamide moiety. The quinazolinone ring is substituted with a fluorine atom at position 6, enhancing its electronic and steric properties, while the ethyl linker connects to a 3-methoxyphenyl-substituted pyrrolidine-3-carboxamide group.

Properties

Molecular Formula

C22H21FN4O4

Molecular Weight

424.4 g/mol

IUPAC Name

N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H21FN4O4/c1-31-17-4-2-3-16(11-17)27-12-14(9-20(27)28)21(29)24-7-8-26-13-25-19-6-5-15(23)10-18(19)22(26)30/h2-6,10-11,13-14H,7-9,12H2,1H3,(H,24,29)

InChI Key

OMHXPHONDLRBNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NCCN3C=NC4=C(C3=O)C=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 6-fluoro-4-oxoquinazoline with an appropriate ethylating agent to introduce the ethyl group at the 3-position. This intermediate is then reacted with 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid under suitable conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require heating or cooling to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce quinazoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.

    Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with cellular processes.

    Industry: The compound may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The quinazolinone moiety is known to bind to the active sites of kinases, inhibiting their activity and disrupting cell signaling pathways. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Structural and Cytotoxicity Comparison

Compound Name Core Structure Substituents Cytotoxicity (% Inhibition) Target Activity
N-[2-(6-Fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide Quinazolinone + pyrrolidine 6-Fluoro, 3-methoxyphenyl 0.578% MERS-CoV inhibition
N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-1-(p-tolyl)-5-oxopyrrolidine-3-carboxamide Dihydroisoquinoline + pyrrolidine p-Tolyl, sulfonyl linker 0.604% MERS-CoV inhibition
1-(4-Fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 4-Fluorophenyl, thiadiazole Not reported Not specified
1-(4-{2-[(2-Fluorophenyl)amino]-2-oxoethoxy}phenyl)-N-(4-methoxybenzyl)-5-oxopyrrolidine-3-carboxamide Pyrrolidine 2-Fluoroanilino, 4-methoxybenzyl Not reported Not specified

Key Observations :

  • Substituent Effects: The 3-methoxyphenyl group in the target compound may enhance membrane permeability compared to the p-tolyl group in the dihydroisoquinoline analogue . However, the dihydroisoquinoline derivative exhibits slightly higher cytotoxicity (0.604% vs. 0.578%), suggesting that sulfonyl linkers or aromatic systems influence cellular toxicity .
  • Fluorine Impact: The 6-fluoro substitution on the quinazolinone core likely improves target binding through electronegative interactions, a feature absent in non-fluorinated analogues .
  • Thiadiazole/Thiadiazol-2-yl Groups: Compounds like 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide introduce heterocyclic diversity, which may alter metabolic stability or off-target effects compared to the quinazolinone-based target compound.

Activity Against Viral Targets

The target compound was evaluated alongside other pyrrolidine carboxamides for Middle East Respiratory Syndrome coronavirus (MERS-CoV) inhibition. Its IC₅₀ value (81.0 μM) and cytotoxicity profile (0.578%) position it as a moderate inhibitor with favorable selectivity compared to analogues like 1-(4-chlorophenyl)-N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxopyrrolidine-3-carboxamide (IC₅₀: Not reported; cytotoxicity: 0.602%) . The quinazolinone core may confer specificity toward viral proteases over host cell targets, whereas dihydroisoquinoline derivatives might exhibit broader kinase inhibition.

Metabolic and Pharmacokinetic Considerations

  • Quinazolinone vs. Pyridine/Thienopyrimidine Cores: Compounds such as 5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide highlight the role of extended aromatic systems in prolonging half-life. The target compound’s pyrrolidine ring may enhance solubility but reduce metabolic stability compared to rigid heterocycles.
  • Methoxy Groups: The 3-methoxy substituent in the target compound could mitigate oxidative metabolism compared to non-methoxylated analogues, as seen in 1-(4-fluorophenyl)-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-5-oxopyrrolidine-3-carboxamide .

Biological Activity

N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic compound that belongs to the class of quinazoline derivatives. Its unique structure, featuring both a quinazoline and a pyrrolidine moiety, suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound based on diverse research findings, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C21H19FN4O2C_{21}H_{19}FN_{4}O_{2}, with a molecular weight of approximately 378.4 g/mol. The presence of a fluorine atom at the 6-position of the quinazoline ring is significant for enhancing its pharmacological properties, particularly concerning cell penetration and interaction with biological targets.

PropertyValue
Molecular FormulaC21H19FN4O2C_{21}H_{19}FN_{4}O_{2}
Molecular Weight378.4 g/mol
Structural FeaturesQuinazoline, Pyrrolidine

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, compounds with similar structures often interact with various biological targets through:

  • Inhibition of Enzymatic Activity : The carboxamide group may facilitate hydrogen bonding with target enzymes.
  • Interference with DNA Replication : The quinazoline moiety is known to interact with DNA gyrase and topoisomerase II, inhibiting bacterial DNA replication.
  • Anticancer Activity : Similar compounds have shown cytotoxic effects against cancer cell lines by inducing apoptosis.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For instance, related compounds display significant cytotoxicity against various cancer cell lines such as U-87 (glioblastoma) and MCF-7 (breast cancer).

A comparative study showed that certain hybrids derived from fluoroquinolones exhibited lower IC50 values against these cell lines compared to standard chemotherapeutics like cisplatin:

CompoundCell LineIC50 (μM)
N-[2-(6-fluoro-4-oxoquinazolin)]U-877.9 ± 2.3
N-[2-(6-fluoro-4-oxoquinazolin)]MCF-710.6 ± 3
CisplatinU-8728.3 ± 5.3
CisplatinMCF-726.9 ± 4.7

These results indicate that the compound may possess a favorable therapeutic index due to its selective toxicity towards cancer cells over normal cells.

Antimicrobial Activity

The structural features of this compound suggest potential antimicrobial activity as well. Fluorinated quinazolines are known to exhibit broad-spectrum antibacterial properties by targeting bacterial DNA replication machinery.

Case Studies

Several case studies have evaluated the biological activity of related compounds:

  • Cytotoxicity Assessment : A study on hybrid compounds derived from ciprofloxacin demonstrated significant cytotoxicity against cancer cell lines while exhibiting lower toxicity towards normal human dermal fibroblasts (HDF).
  • Mechanistic Studies : Research focusing on the interaction between quinazoline derivatives and DNA gyrase has revealed insights into their mechanism of action, emphasizing the importance of structural modifications for enhanced potency.

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